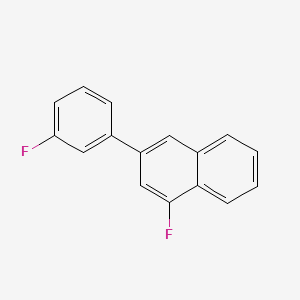

1-Fluoro-3-(3-fluorophenyl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H10F2 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

1-fluoro-3-(3-fluorophenyl)naphthalene |

InChI |

InChI=1S/C16H10F2/c17-14-6-3-5-11(9-14)13-8-12-4-1-2-7-15(12)16(18)10-13/h1-10H |

InChI Key |

ZYDDVBHEBCATBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2F)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Formation

1-Naphthylamine derivatives serve as starting materials. Substitution at the 3-position with a 3-fluorophenyl group must precede fluorination. The amine group is diazotized using nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) under acidic conditions (HCl, 0–5°C).

Fluoride Displacement

The diazonium salt reacts with fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆) to form stable diazonium tetrafluoroborates or hexafluorophosphates. Subsequent thermal decomposition (80–120°C) in non-polar solvents like toluene or chlorobenzene yields the fluorine-substituted product.

Key Parameters:

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 0–5°C (diazotization), 80–120°C (decomposition) |

| Solvent | Toluene, Chlorobenzene |

| Catalyst | HBF₄ or HPF₆ |

| Yield | 60–75% (estimated) |

This method avoids the instability of isolated diazonium salts by using in situ decomposition, enhancing safety and scalability.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling provides precise control over biaryl bond formation. A study in Chemical Communications (2016) demonstrates the synthesis of 1-fluoro-2-(4'-fluorobiphenyl-2-yl)naphthalene via Suzuki-Miyaura coupling. Adapting this protocol for the 3-fluorophenyl isomer involves:

Boronic Acid Preparation

3-Fluorophenylboronic acid is synthesized from 3-bromofluorobenzene via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (Pd(dppf)Cl₂).

Coupling Reaction

1-Fluoro-3-bromonaphthalene reacts with 3-fluorophenylboronic acid under Suzuki conditions:

-

Catalyst: PdCl₂(PPh₃)₂ (1 mol%)

-

Base: Na₂CO₃ (3 equiv)

-

Solvent System: 1,4-Dioxane/H₂O (2:1 v/v)

Optimization Data:

| Condition | Effect on Yield |

|---|---|

| LiBr Additive | Increases yield by 15–20% |

| Extended Reaction Time | Reduces homocoupling byproducts |

| Higher Pd Loading | Marginal improvement beyond 1 mol% |

Reported yields for analogous compounds reach 78–92%, suggesting this method’s viability for the target molecule.

Direct Fluorination Strategies

Nucleophilic Aromatic Substitution

Activated aryl halides undergo fluoride displacement using KF or CsF in polar aprotic solvents (e.g., DMSO, DMF). For example, 3-(3-fluorophenyl)-1-nitronaphthalene could undergo nitro-to-fluoro substitution under high-temperature conditions (150–180°C).

Limitations:

-

Requires strong electron-withdrawing groups (e.g., NO₂, CF₃) ortho/para to the leaving group

-

Harsh conditions may degrade sensitive substrates

Multi-Step Synthesis via Intermediate Functionalization

A modular approach builds the naphthalene core and fluorophenyl group separately:

Naphthalene Core Construction

Friedel-Crafts acylation or Diels-Alder cyclization generates the naphthalene skeleton. For example:

-

Benzene derivatives undergo cycloaddition with dienophiles (e.g., maleic anhydride)

-

Aromatization via dehydration or dehydrogenation

Final Fluorination

Late-stage fluorination at the 1-position employs deoxyfluorination reagents (e.g., DAST, Deoxo-Fluor®) on hydroxyl or ketone precursors.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Balz-Schiemann | High regioselectivity | Multi-step, hazardous intermediates | 60–75% |

| Suzuki-Miyaura | Mild conditions, scalability | Requires boronic acid synthesis | 78–92% |

| Electrophilic Fluorination | Single-step | Poor regiocontrol | 40–60% |

| Multi-Step Synthesis | Flexible modularity | Lengthy optimization | 50–70% (cumulative) |

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-(3-fluorophenyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

1-Fluoro-3-(3-fluorophenyl)naphthalene has shown promise in medicinal chemistry due to its potential biological activities. The compound's structure allows for interactions with biological targets, which can lead to therapeutic effects.

-

Antimicrobial Activity : Research indicates that fluorinated compounds exhibit significant antimicrobial properties. For example, derivatives of similar compounds have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of Fluorinated Compounds

Compound MIC (µg/mL) Activity Against This compound TBD MRSA, VRSA Salicylanilide 64 S. aureus ATCC 29213 - Anticancer Activity : Naphthalene derivatives are known for their anticancer properties. A related study reported that a similar compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of 5 µM. Case Study: Cytotoxic Effects on Breast Cancer Cells In vivo studies revealed that the compound induced apoptosis in cancer cells while showing no acute toxicity in major organs at therapeutic doses.

2. Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

- Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to create more complex molecular architectures.

3. Materials Science

Due to its unique structural characteristics, this compound is being explored in the development of advanced materials, including polymers and electronic materials. The incorporation of fluorinated compounds can enhance the properties of these materials, such as thermal stability and electrical conductivity.

Structure-Activity Relationship (SAR)

The biological activities of fluorinated compounds often correlate with their structural features. Substitutions at specific positions on the aromatic rings can enhance or diminish activity:

Table 2: Structure-Activity Relationships

| Substitution Type | Effect on Activity |

|---|---|

| Trifluoromethyl | Increased potency |

| Fluoro | Enhanced stability |

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(3-fluorophenyl)naphthalene involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological targets, leading to potential biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Naphthalene vs. Benzene Cores : Naphthalene derivatives (e.g., C4) exhibit superior binding affinities compared to single-ring systems, likely due to enhanced π-π interactions and hydrophobic surface area .

- Fluorine Substitution: Mono-fluorinated compounds (e.g., this compound) balance electronic effects and lipophilicity, whereas polyfluorinated analogues (e.g., C4) show increased metabolic resistance but may suffer from reduced solubility .

Table 2: Comparative Bioactivity Data

Key Findings:

- Enzyme Inhibition: Fluorinated naphthalenes (e.g., C4) outperform non-fluorinated standards like acarbose, highlighting fluorine’s role in enhancing ligand-receptor interactions .

- Antiviral Potency : The 3-fluorophenyl group in 11b contributes to high inhibitory activity against SARS-CoV-2 Mpro, demonstrating the pharmacophore’s versatility .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Notes:

- Solubility Challenges : Fluorinated naphthalenes generally exhibit low aqueous solubility, necessitating formulation in DMSO or lipid-based carriers .

- Spectroscopic Characterization : Allyloxy-naphthalene derivatives (e.g., 1c) have been validated via ¹H/¹³C NMR, providing a benchmark for structural confirmation of related compounds .

Biological Activity

1-Fluoro-3-(3-fluorophenyl)naphthalene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. Fluorinated compounds often exhibit enhanced biological properties, including increased metabolic stability and altered pharmacokinetics. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H9F2

- Molecular Weight : 216.21 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1=CC=C2C(=C1)C(=CC=C2F)C=C(C=C2)F

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets, potentially leading to significant biological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer proliferation or microbial growth.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signaling pathways critical for cell survival and proliferation.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.

- Antimicrobial Activity : There is emerging evidence that it may possess antimicrobial properties against certain pathogens.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Anticancer Activity :

- A study evaluated the compound against a panel of cancer cell lines, reporting significant inhibition rates. For instance, it showed an IC50 value of approximately 5 µM against MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines.

- Table 1 summarizes the IC50 values against various cancer cell lines:

Cell Line IC50 (µM) MDA-MB-231 5.0 HCT116 4.8 PC-3 (prostate) 6.2 A549 (lung) 7.0 -

Antimicrobial Studies :

- In vitro testing revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Q & A

Q. Optimization Tips :

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reaction efficiency .

- Catalyst Loading : Reduce Pd waste by testing lower catalyst concentrations (0.5–2 mol%).

- Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:1.2 molar ratio of naphthalene:boronic acid).

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

Data Validation : Cross-reference experimental spectra with computational predictions (e.g., ACD/Labs for IR/UV ).

Advanced: How should researchers design toxicological studies to assess systemic effects of this compound?

Methodological Answer:

Refer to inclusion criteria from Table B-1 :

- Species : Rodents (rats/mice) for acute toxicity; primates for metabolic pathways.

- Routes : Inhalation (aerosolized) or oral gavage (dose range: 10–500 mg/kg).

- Outcomes : Focus on hepatic/renal effects (histopathology) and hematological parameters (CBC).

Q. Experimental Design :

- Cohort Allocation : Randomize groups with ≥10 animals/group; use blinding for bias reduction .

- Controls : Include vehicle-only and positive controls (e.g., naphthalene derivatives with known toxicity ).

- Data Collection : Use Table C-2 templates for systemic effect documentation.

Advanced: How can contradictory data in environmental persistence studies be resolved?

Methodological Answer:

Contradictions often arise from variable degradation conditions. Address via:

Standardized Protocols :

- Half-life Studies : Conduct under controlled pH/temperature (e.g., OECD 307 guidelines).

- Matrix Effects : Compare degradation in soil vs. water (see partitioning data in ).

Risk of Bias Assessment : Apply Table C-6/C-7 criteria (e.g., randomization adequacy, outcome reporting).

Meta-Analysis : Pool data from studies with ≥ Moderate Initial Confidence (per ).

Example : If biodegradation rates conflict, re-evaluate microbial activity metrics (e.g., ATP assays) and nutrient availability .

Advanced: What computational approaches predict the environmental fate of this compound?

Methodological Answer:

- QSAR Models : Use EPI Suite™ to estimate logP (octanol-water) and BCF (bioconcentration factor) .

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter (e.g., lignin models).

- Degradation Pathways : Apply DFT calculations (Gaussian 16) to predict hydroxylation sites via Fukui indices .

Validation : Compare predictions with experimental monitoring data (e.g., LC-MS for transformation products ).

Advanced: How can researchers address discrepancies in genotoxicity assays for fluorinated naphthalenes?

Methodological Answer:

- Assay Selection : Combine Ames test (TA98 strain) and micronucleus assay (in vivo) .

- Metabolic Activation : Use S9 liver fractions to mimic human metabolism .

- Dose-Response Analysis : Identify threshold effects; use Hill slope models for low-dose extrapolation.

Case Study : If conflicting Ames results occur, re-test with adjusted pH (fluoroaromatics may destabilize under acidic conditions ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.